Benzyl 3-amino-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
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Overview
Description
BENZYL 3-AMINO-4-(5-METHYLFURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzyl group, an amino group, a furan ring, and a thienoquinoline core. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 3-AMINO-4-(5-METHYLFURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted anilines and thiophene derivatives.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by cyclization.
Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions.
Benzylation: The final step involves the benzylation of the compound using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
BENZYL 3-AMINO-4-(5-METHYLFURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
BENZYL 3-AMINO-4-(5-METHYLFURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of BENZYL 3-AMINO-4-(5-METHYLFURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing an indole ring, known for their diverse biological activities.
Quinoline Derivatives: Compounds with a quinoline core, used in various therapeutic applications.
Furan Derivatives: Compounds containing a furan ring, studied for their antimicrobial and anticancer properties.
Uniqueness
BENZYL 3-AMINO-4-(5-METHYLFURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C24H22N2O3S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
benzyl 3-amino-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C24H22N2O3S/c1-14-11-12-18(29-14)19-16-9-5-6-10-17(16)26-23-20(19)21(25)22(30-23)24(27)28-13-15-7-3-2-4-8-15/h2-4,7-8,11-12H,5-6,9-10,13,25H2,1H3 |
InChI Key |
XGEOVFSADFHPEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)OCC5=CC=CC=C5)N |
Origin of Product |
United States |
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